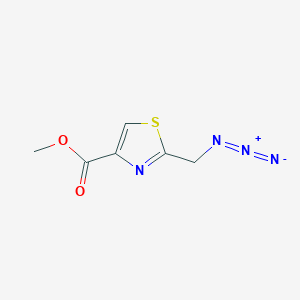
3-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine
Übersicht
Beschreibung
3-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine, also known as CMEP, is a heterocyclic compound belonging to the pyrazole family. It is a versatile building block for organic synthesis and is widely used in the development of various pharmaceuticals, agrochemicals, and other organic compounds. CMEP is a highly reactive compound and has a low boiling point, making it suitable for a variety of reactions.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antimycobacterial Activity
Research on nicotinic acid hydrazide derivatives, including those related to the structural framework of 3-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine, has shown promising antimicrobial and antimycobacterial activities. One study synthesized various compounds through reactions involving nicotinohydrazide, demonstrating their potential in antimycobacterial applications (Sidhaye et al., 2011).
Catalysis in Synthetic Chemistry
Several studies have explored the use of pyrazolyl and pyridine derivatives as catalysts in organic synthesis. For example, (pyrazolyl)ethyl)pyridine metal complexes have been used as catalysts for the asymmetric transfer hydrogenation of ketones, demonstrating the influence of catalyst structure on reaction outcomes (Magubane et al., 2017). Similarly, unsymmetrical (pyrazolylmethyl)pyridine metal complexes have been shown to catalyze ethylene oligomerization reactions, with the product distribution being significantly influenced by the solvent and co-catalyst used (Nyamato et al., 2014).
Synthesis of Heterocyclic Compounds
The compound and its derivatives are instrumental in the synthesis of novel heterocyclic compounds with potential biomedical applications. For instance, studies have detailed the synthesis of polyheterocyclic systems involving pyrazole and pyridine moieties, leading to the discovery of compounds with promising optical and antimicrobial properties (Elneairy et al., 2006). Another study synthesized pyrazole derivatives and evaluated their fluorescence characteristics, underscoring the role of substituent groups in determining optical properties (Ge et al., 2014).
Eigenschaften
IUPAC Name |
3-[4-(chloromethyl)-1-ethylpyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-2-15-8-10(6-12)11(14-15)9-4-3-5-13-7-9/h3-5,7-8H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSMBPJBDRQBBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CN=CC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(3S)-5-methyl-3-{[(piperidin-4-yl)formamido]methyl}hexanoic acid hydrochloride](/img/structure/B1482676.png)




